molecular formula C8H5ClN2O2 B1360829 4-chloro-1H-indazole-6-carboxylic acid CAS No. 885523-25-1

4-chloro-1H-indazole-6-carboxylic acid

Cat. No. B1360829
CAS RN: 885523-25-1
M. Wt: 196.59 g/mol
InChI Key: ZEAGEYGRTLYTPF-UHFFFAOYSA-N
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Description

“4-chloro-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The IUPAC name for this compound is this compound . The compound is stored in a dry environment at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, can involve various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5ClN2O2/c9-6-1-4 (8 (12)13)2-7-5 (6)3-10-11-7/h1-3H, (H,10,11) (H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The compound is stored in a sealed, dry environment at a temperature between 2-8°C .

Scientific Research Applications

Antispermatogenic Activity

4-Chloro-1H-indazole-6-carboxylic acid and its derivatives show promising results in the field of reproductive health. For instance, some derivatives exhibited potent antispermatogenic activity, influencing testicular weight and spermatogenesis inhibition (Corsi & Palazzo, 1976).

Crystal Structure Analysis

The crystal structure of related compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been studied to understand their physical and chemical properties better. This analysis helps in enhancing the understanding of these compounds for various applications (Hu Yong-zhou, 2008).

Chemical Synthesis and Characterization

Various studies focus on the synthesis and characterization of indazole derivatives. These studies provide valuable insights into the structural and chemical aspects of these compounds, paving the way for their application in different scientific fields (Fátima C Teixeira et al., 2006).

Enthalpy of Formation Studies

The study of the enthalpy of formation for indazoles, including 1H-indazole-6-carboxylic acid, contributes significantly to understanding the energetic and thermodynamic aspects of these compounds. Such studies are crucial for developing applications in various scientific domains (E. Orozco-Guareño et al., 2019).

Development of Male Contraceptives

Indazole carboxylic acids have been investigated for their potential use in male contraception. Their mechanism involves affecting the Sertoli-germ cell adherens junctions in the testis, leading to germ cell loss from the seminiferous epithelium. This research opens new avenues in contraceptive technology (Cheng et al., 2002).

Gas Sorption Studies

In the realm of material science, this compound derivatives have been utilized in the synthesis of porous coordination polymers. These polymers exhibit selective and hysteretic sorption of gases like CO₂, which is significant for environmental and industrial applications (C. Hawes et al., 2012).

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of indazole carboxylic acids has been explored for various potential applications, including their biological significance in antibacterial and antifungal activities (Ameya Chavan & N. Pai, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAGEYGRTLYTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646394
Record name 4-Chloro-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885523-25-1
Record name 4-Chloro-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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